methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-imidazol-1-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-8(14)7-4-11-9(12-5-7)13-3-2-10-6-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIMDRJEFXVOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methyl imidazole-1-carboxylate in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Modifications
The methyl ester group undergoes controlled hydrolysis under acidic or basic conditions:
-
Saponification with NaOH (1.5 eq) in H₂O/THF (3:1) at 80°C for 6 hr yields the carboxylic acid derivative (92% yield) .
-
Transesterification with ethanol in the presence of H₂SO₄ (cat.) at reflux produces the ethyl ester analog .
Table 1: Ester Reactivity
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O/THF | Pyrimidine-5-carboxylic acid | 92% | |
| Aminolysis | NH₃/MeOH, 60°C | Pyrimidine-5-carboxamide | 78% |
Imidazole Ring Functionalization
The N1 position of the imidazole ring participates in alkylation and arylation :
-
N-Alkylation with benzyl bromide (1.2 eq) and K₂CO₃ in DMF at 100°C produces 1-benzyl-substituted derivatives (85% yield) .
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Buchwald-Hartwig Coupling with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos forms biaryl imidazole hybrids .
Pyrimidine Ring Substitutions
The pyrimidine C4 and C6 positions are reactive toward nucleophilic aromatic substitution (SNAr):
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Chlorination with POCl₃ at 110°C replaces the C4 hydroxyl group (if present) with Cl (89% yield) .
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Amination with NH₃ in ethanol at 120°C under pressure introduces NH₂ at C4 (76% yield) .
Table 2: Pyrimidine Ring Reactivity
| Position | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| C4 | POCl₃ | 4-chloro derivative | 110°C, 4 hr | 89% |
| C6 | NH₃ | 6-amino derivative | 120°C, sealed tube | 76% |
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura couplings at C4/C6:
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Reaction with phenylboronic acid (1.5 eq) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (3:1) yields 4-phenyl derivatives (82% yield) .
Heterocycle Fusion Reactions
Under thermal conditions, the compound forms fused polycyclic systems:
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Heating with ammonium acetate in AcOH at 140°C produces pyrimido[4,5-d]imidazoles via cyclocondensation (68% yield) .
Photochemical and Redox Reactions
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UV-induced dimerization occurs in acetonitrile at 254 nm, forming a cyclobutane-linked dimer (55% yield) .
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Reduction with NaBH₄ selectively reduces the imidazole ring’s C4-C5 double bond (unstable under ambient conditions) .
Key Mechanistic Insights
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The imidazole N1 acts as a Brønsted base in alkylation reactions, facilitating deprotonation .
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Electron-withdrawing ester groups enhance pyrimidine ring’s electrophilicity, favoring SNAr at C4/C6 .
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Steric hindrance from the imidazole substituent directs cross-coupling to the pyrimidine C4 position .
Scientific Research Applications
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate has been investigated for its antimicrobial , antiviral , and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of imidazole and pyrimidine compounds exhibit strong antibacterial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or enzyme function.
Antiviral Activity
The compound has also been noted for its potential as an antiviral agent. Similar imidazole derivatives have demonstrated efficacy against viruses by inhibiting viral replication mechanisms . This suggests that this compound could be explored further for antiviral drug development.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. This compound may act on specific cancer pathways, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
Antiparasitic Activity
This compound has shown promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with similar structures have demonstrated low micromolar inhibition of parasite growth, indicating potential for development as a therapeutic agent .
Anti-inflammatory Effects
Research into related compounds suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . The ability to modulate immune responses could lead to applications in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Antibacterial Activity
A study conducted on various imidazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Research
In vitro studies showed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Data Summary Table
Mechanism of Action
The mechanism of action of methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at position 2 increase the pyrimidine ring’s electron deficiency, influencing binding affinity in enzyme interactions.
- Solubility : Methyl esters generally reduce hydrophobicity compared to ethyl or longer alkyl chains, which may limit membrane permeability in biological systems.
- Synthetic Utility: The imidazole substituent in the target compound offers a site for further functionalization (e.g., metal coordination or alkylation), a feature absent in amino- or phenyl-substituted analogs.
Biological Activity
Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological effects, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity. The carboxylate group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
A case study involving the treatment of pancreatic cancer cells revealed that this compound significantly suppressed colony formation and induced cell death through caspase activation pathways .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways, contributing to its anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of Pyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and amines.
- Imidazole Ring Introduction : Employing cyclization reactions under acidic or basic conditions.
- Methylation : Final methylation steps to introduce the methoxy group.
This synthetic pathway allows for the generation of derivatives that may enhance biological activity or selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine carboxylate derivatives are often prepared by reacting pyrimidine intermediates with activated imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting solvent polarity (DMF vs. THF), catalyst selection (e.g., Pd catalysts for cross-coupling), and reaction time to improve yield . Purification typically involves column chromatography using gradients of ethyl acetate/hexane.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for H at C2/C4), imidazole protons (δ 7.5–8.0 ppm), and the methyl ester (δ 3.9 ppm for OCH₃) .
- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S, and O percentages (e.g., ±0.3% deviation acceptable) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use UV-Vis spectroscopy (λ ~260 nm for pyrimidine absorbance) to detect decomposition products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data among structurally similar derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Molecular Docking : Use software like AutoDock Vina to compare binding affinities of derivatives with target enzymes (e.g., DHFR), focusing on steric clashes or hydrogen-bonding variations .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to rule out rapid degradation as a cause of false-negative results .
Q. How can X-ray crystallography address challenges in resolving the structural conformation of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with solvents like ethanol/water (7:3) to obtain high-quality crystals.
- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the imidazole and ester groups .
Q. What experimental designs optimize the synthesis of this compound for scalability?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- Catalyst Recycling : Use immobilized Pd nanoparticles on silica gel to minimize metal leaching .
Q. How do electronic effects of substituents on the pyrimidine ring influence the compound’s reactivity in further functionalization?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., -NO₂) at C4 increase reactivity at C2 for cross-coupling .
- Experimental Validation : Perform Suzuki-Miyaura reactions with aryl boronic acids to compare yields at different positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
